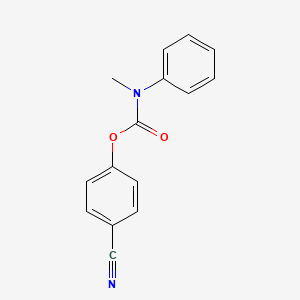![molecular formula C21H15BrN2O2S B4894578 N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4894578.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide, also known as BMB-Br, is a small molecule drug compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK1δ, which plays a critical role in many biological processes such as circadian rhythm regulation, Wnt signaling, and DNA damage response.
Mécanisme D'action
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide is a competitive inhibitor of CK1δ that binds to the ATP-binding pocket of the kinase domain (7). CK1δ is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various biological processes. Inhibition of CK1δ by N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide leads to the dysregulation of these processes, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has been shown to have various biochemical and physiological effects in different biological systems. Inhibition of CK1δ by N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has been reported to affect circadian rhythm regulation, Wnt signaling, DNA damage response, and cell proliferation (3-5, 8). N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has also been shown to induce apoptosis in cancer cells by inhibiting the Wnt/β-catenin pathway (9). In addition, N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has been reported to have anti-inflammatory effects by suppressing the activation of NF-κB signaling (10).
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has several advantages as a tool compound for scientific research. It is a highly selective and potent inhibitor of CK1δ, which allows for the specific modulation of CK1δ activity without affecting other kinases. N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has also been shown to be effective in various biological systems, making it a versatile tool compound for studying CK1δ functions. However, N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has some limitations in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some experimental systems. In addition, N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has a relatively short half-life, which requires frequent dosing in some experiments.
Orientations Futures
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has opened up new avenues for research into the functions of CK1δ and its potential therapeutic applications. Some future directions for research include:
1. Investigation of the role of CK1δ in other biological processes and diseases.
2. Development of more potent and selective CK1δ inhibitors based on the structure of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide.
3. Evaluation of the therapeutic potential of CK1δ inhibitors in cancer and other diseases.
4. Investigation of the pharmacokinetics and pharmacodynamics of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide and other CK1δ inhibitors.
5. Identification of new CK1δ substrates and signaling pathways.
6. Development of new experimental systems to study the functions of CK1δ and its inhibitors.
In conclusion, N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide is a potent and selective inhibitor of CK1δ that has been widely used as a tool compound in scientific research. It has various biochemical and physiological effects in different biological systems and has opened up new avenues for research into the functions of CK1δ and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide involves a multi-step process starting from commercially available starting materials. The detailed synthetic route has been reported in the literature (1). In brief, the synthesis involves the preparation of the key intermediate 5-bromo-2-methoxybenzoic acid, which is then coupled with 4-(1,3-benzothiazol-2-yl)aniline to obtain the target compound N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide.
Applications De Recherche Scientifique
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has been widely used as a tool compound to study the biological functions of CK1δ. It has been shown to inhibit CK1δ activity in vitro and in vivo with high selectivity and potency (2). N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has been used to investigate the role of CK1δ in various biological processes such as circadian rhythm regulation, Wnt signaling, and DNA damage response (3-5). N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has also been used to study the pharmacological properties of CK1δ inhibitors and their potential therapeutic applications (6).
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2S/c1-26-18-11-8-14(22)12-16(18)20(25)23-15-9-6-13(7-10-15)21-24-17-4-2-3-5-19(17)27-21/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPRQVMJLZSJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

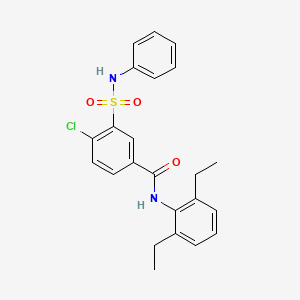
![methyl 1-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4894509.png)

![1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4894528.png)
![2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4894531.png)
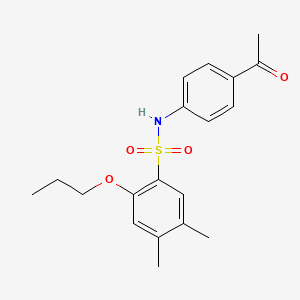
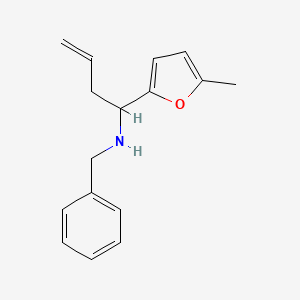
![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4894551.png)
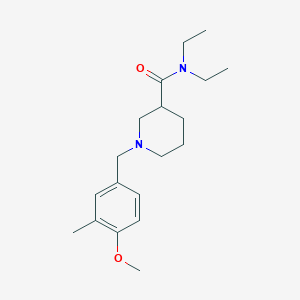
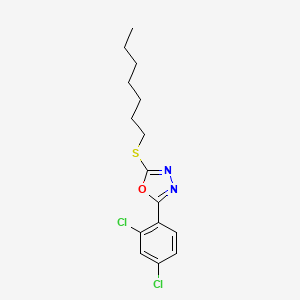
![2-methoxy-6-nitro-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4894564.png)
![2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4894569.png)

